![molecular formula C17H28N4OS2 B5501864 3,7-dimethyl-11-{[(4-methyl-1,3-thiazol-2-yl)thio]acetyl}-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5501864.png)

3,7-dimethyl-11-{[(4-methyl-1,3-thiazol-2-yl)thio]acetyl}-3,7,11-triazaspiro[5.6]dodecane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

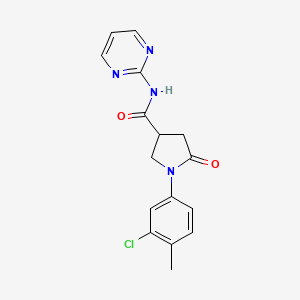

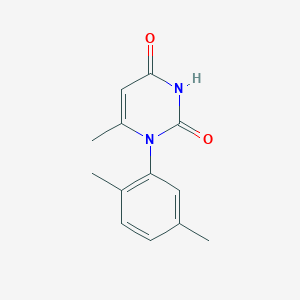

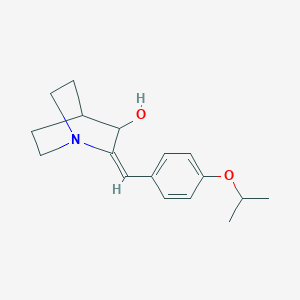

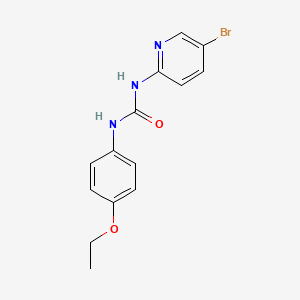

Spirocyclic compounds, particularly those involving triazaspiro dodecane structures, are of significant interest due to their complex molecular architecture and potential applications in medicinal chemistry and material science. These compounds, characterized by their unique spiro-linked cyclic systems, often exhibit remarkable chemical and physical properties due to their rigid and dense three-dimensional structures.

Synthesis Analysis

The synthesis of spirocyclic compounds, including triazaspiro[5.6]dodecanes, typically involves multi-step synthetic pathways. For example, Qin et al. (2011) described a novel synthesis of substituted 3,8,11-triazaspiro[5.6]dodecan-7-ones utilizing a combination of solution-phase and solid-phase chemistries, providing these compounds in good yield and purity (Qin et al., 2011). This approach underscores the versatility and efficiency of combining different synthetic methodologies for constructing complex spirocyclic frameworks.

Molecular Structure Analysis

Molecular structure characterization is critical for understanding the chemical behavior of spirocyclic compounds. Advanced techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling are often employed. For instance, the crystal structure of certain spirocyclic derivatives has been determined, revealing intricate details about their molecular geometry, conformation, and intermolecular interactions, which play crucial roles in their reactivity and properties (Islam et al., 2015).

Chemical Reactions and Properties

Spirocyclic compounds participate in a variety of chemical reactions, attributable to their functional groups and reactive centers. For example, reactions involving acetylenedicarboxylic acids esters have been utilized for synthesizing novel thiazolo[3,2-b][1,2,4]triazepin-3-ones derivatives, indicating the reactive versatility of spirocyclic scaffolds (Danilkina et al., 2011).

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity in Chemical Synthesis

- Research on heterocyclic compounds such as thiazoles and triazepines highlights advanced methodologies in chemical synthesis. For example, the reaction of dimethyl acetylenecarboxylate with tetrahydro-2H-1,2,4-triazepine-3-thiones and dihydro-1H-pyrazole-1-carbothioamides demonstrates a convenient method for synthesizing dihydrothiazolo[3,2-b][1,2,4]triazepin-3-ones derivatives, which are significant for developing new chemical entities with potential biological activities (Danilkina, Mikhaylov, & Ivin, 2011).

Antioxidant and Antitumor Activity

- The synthesis of dodecanoyl isothiocyanate and N′-(2-cyanoacetyl) dodecanehydrazide precursors for generating various heterocyclic compounds reveals promising antioxidant and antitumor activities. Such studies underscore the therapeutic potential of these compounds in treating diseases and highlight the importance of structural diversity in medicinal chemistry research (Ismail & Elsayed, 2018).

Catalyst-Free Synthesis of Spiro Heterocycles

- A noteworthy advancement in green chemistry is the catalyst-free synthesis of nitrogen-containing spiro heterocycles, showcasing an eco-friendly approach to synthesizing complex molecules. Such methodologies not only contribute to the development of new chemical entities but also emphasize sustainability in chemical synthesis (Aggarwal, Vij, & Khurana, 2014).

Applications in Material Science

- The exploration of ionic liquids and molecular solvents for extracting and coordinating f-element cations demonstrates the versatility of heterocyclic compounds in material science, particularly in the field of nuclear chemistry. Such research offers insights into the design of more efficient and environmentally benign extraction processes (Cocalia et al., 2005).

Eigenschaften

IUPAC Name |

1-(3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecan-11-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N4OS2/c1-14-11-23-16(18-14)24-12-15(22)21-8-4-7-20(3)17(13-21)5-9-19(2)10-6-17/h11H,4-10,12-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBJIVROOEXDFFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)SCC(=O)N2CCCN(C3(C2)CCN(CC3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({3-[(benzylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-4-oxobutanoic acid](/img/structure/B5501781.png)

![1'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5501793.png)

![(1-methyl-1H-imidazol-2-yl)[1-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-4-piperidinyl]methanol](/img/structure/B5501794.png)

![2-[(pentylamino)sulfonyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B5501799.png)

![5-{4-[3-(4-tert-butylphenoxy)propoxy]-3-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5501819.png)

![3-methyl-7-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5501823.png)

![3-benzyl-6-(1-methylpiperidin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5501830.png)

![7-(4-ethylphenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5501833.png)

![4-{2-[4-(dimethylamino)phenyl]vinyl}-6-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5501852.png)